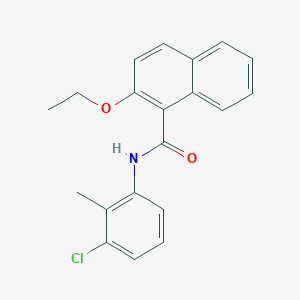
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide, also known as CLME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CLME is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C19H17ClNO2. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. These effects are believed to be mediated through the inhibition of COX-2 and the subsequent reduction in the production of inflammatory mediators. N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide is also associated with several limitations, including its relatively low potency and selectivity for COX-2. Additionally, the synthesis of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide can be challenging and time-consuming, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the use of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide as a building block for the synthesis of new organic materials and the development of new analytical methods is an area of active research. Overall, N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide is a promising compound with a wide range of potential applications in various fields.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide can be synthesized through a multi-step process, which involves the reaction of 2-ethoxy-1-naphthaldehyde with 3-chloro-2-methylbenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ammonia to yield N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide. The synthesis of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been optimized to increase yield and purity, and various methods have been explored to improve the efficiency of the reaction.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has also been explored for its potential use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
In material science, N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been used as a building block for the synthesis of various organic materials, including polymers, liquid crystals, and dendrimers. The unique chemical structure of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide allows for the formation of complex structures with desirable properties such as high thermal stability and optical activity.
In analytical chemistry, N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been used as a reagent for the detection and quantification of various analytes, including amino acids, peptides, and proteins. The ability of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide to selectively bind to specific analytes has made it a valuable tool for the development of new analytical methods.
Propiedades
Nombre del producto |
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide |
|---|---|
Fórmula molecular |
C20H18ClNO2 |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-3-24-18-12-11-14-7-4-5-8-15(14)19(18)20(23)22-17-10-6-9-16(21)13(17)2/h4-12H,3H2,1-2H3,(H,22,23) |
Clave InChI |
CDKSXGIGZBKCIZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C(=CC=C3)Cl)C |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



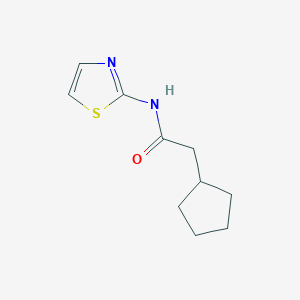
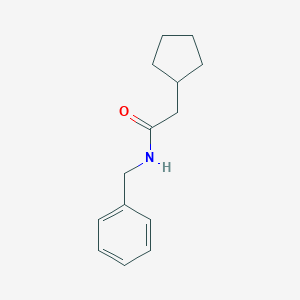
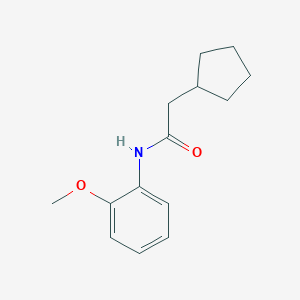
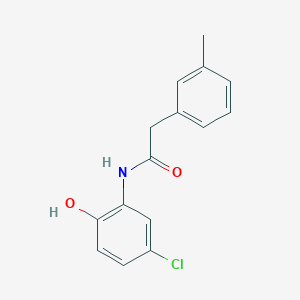



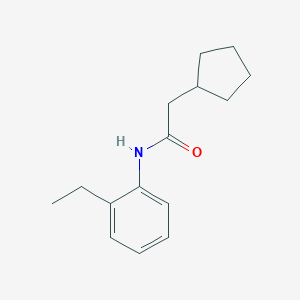

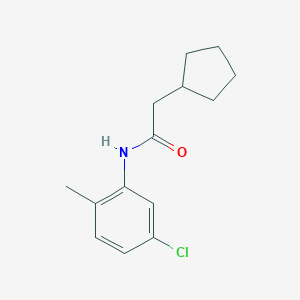
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
